N'-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide
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Overview
Description
N’-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide is a compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound belongs to the class of oxoindoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide typically involves the reaction of 1-ethyl-2-oxoindoline-3-carbaldehyde with formohydrazide under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide involves its interaction with cellular proteins and enzymes. The compound has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . This process involves the cleavage of procaspase-3 into its active form, which then triggers a cascade of events leading to programmed cell death .
Comparison with Similar Compounds
N’-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide can be compared with other oxoindoline derivatives, such as:
N’-(2-Oxoindolin-3-ylidene)acetohydrazide: Similar in structure but with different substituents, leading to variations in biological activity.
N’-(1-Butyl-2-oxoindolin-3-ylidene)formohydrazide: This compound has a butyl group instead of an ethyl group, which may affect its chemical reactivity and biological properties.
The uniqueness of N’-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide lies in its specific substituents, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(1-ethyl-2-hydroxyindol-3-yl)iminoformamide |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-9-6-4-3-5-8(9)10(11(14)16)13-12-7-15/h3-7,16H,2H2,1H3 |
InChI Key |
GYJAHRXQYUFAOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC=O |
Origin of Product |
United States |
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